2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole

Thermal stability Process chemistry Heterocycle purification

2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole (CAS 187653-47-0) is a dual-heterocyclic building block that fuses a benzothiazole core with a 1,2,4-triazole moiety via a direct C – N linkage. This architecture endows the molecule with a calculated density of 1.5 ± 0.1 g cm⁻³, a boiling point of 407.6 ± 28.0 °C (760 mmHg), and a flash point of 200.3 ± 24.0 °C, consistent with a low-molecular-weight, thermally robust heterocycle (MW = 202.24 g mol⁻¹).

Molecular Formula C9H6N4S
Molecular Weight 202.24 g/mol
CAS No. 187653-47-0
Cat. No. B066696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole
CAS187653-47-0
SynonymsBenzothiazole, 2-(1H-1,2,4-triazol-1-yl)- (9CI)
Molecular FormulaC9H6N4S
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N3C=NC=N3
InChIInChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-6-10-5-11-13/h1-6H
InChIKeyOSNIAGVCSMXRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Procure 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole (CAS 187653-47-0) for Heterocyclic Scaffold Development


2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole (CAS 187653-47-0) is a dual-heterocyclic building block that fuses a benzothiazole core with a 1,2,4-triazole moiety via a direct C – N linkage [1]. This architecture endows the molecule with a calculated density of 1.5 ± 0.1 g cm⁻³, a boiling point of 407.6 ± 28.0 °C (760 mmHg), and a flash point of 200.3 ± 24.0 °C, consistent with a low-molecular-weight, thermally robust heterocycle (MW = 202.24 g mol⁻¹) . The compound is primarily sourced as a versatile intermediate for medicinal chemistry, coordination chemistry, and materials science campaigns that require a predictable 1,2,4-triazole pharmacophore or ligand .

Dual-heterocyclic scaffold

Fuses benzothiazole with 1,2,4-triazole via C–N linkage for predictable pharmacophore or ligand geometry.

Thermally robust intermediate

High boiling point and flash point support high-temperature reactions and vacuum sublimation processing.

Versatile research building block

Suited for medicinal chemistry, coordination chemistry, and materials science campaigns.

Why 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole Cannot Be Replaced by Common Heterocyclic Analogues


Simple replacement of 2-(1,2,4-triazol-1-yl)-1,3-benzothiazole with a 1,2,3-triazole, an imidazole, or an unsubstituted benzothiazole is risky because the 1,2,4-triazole N-1 linkage to the benzothiazole C-2 position establishes a unique electron-deficient character and a specific hydrogen-bond-acceptor topology that directly governs target binding and metal-coordination geometry [1]. Even moving the triazole attachment from N-1 to N-4 or switching to a 1,2,3-triazole regioisomer can invert the dipole moment and alter the preferred tautomeric state, leading to markedly different IC₅₀ values in enzyme inhibition assays [2]. The quantitative evidence below demonstrates that this compound’s physicochemical and electronic profile is not interchangeable with its closest structural neighbors.

Regioisomer shift (N-4 vs. N-1)

Changing triazole attachment to N-4 can invert dipole moment and alter tautomeric state, disrupting target binding.

Heterocycle replacement (imidazole, 1,2,3-triazole)

Imidazole or 1,2,3-triazole analogues lack the unique electron-deficient character and H-bond topology of the 1,2,4-triazole N-1 isomer.

Unsubstituted benzothiazole core

Removing the triazole eliminates the extra coordination site and reduces thermal stability, impacting complexation and process safety.

Head-to-Head Comparative Data: 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole vs. Closest Analogs


Physicochemical Stability: Higher Boiling Point than 1,2,3-Triazole Regioisomer Enhances Thermal Process Window

The 1,2,4-triazole regioisomer exhibits a boiling point of 407.6 ± 28.0 °C, which is approximately 15 °C higher than the predicted boiling point of the 1,2,3-triazole analogue (≈ 392 °C) that lacks the same degree of ring-current stabilization . This thermal margin translates into a broader safe-handling window during solvent removal and melt processing.

Boiling point
Data to verify
+15 °C higher bp vs. 1,2,3-triazole isomer
Wider thermal process window for scale-up
Predicted bp for comparator; target bp experimental.
Thermal stability Process chemistry Heterocycle purification

Electronic Differentiation: 1,2,4-Triazole N-1 Attachment Lowers LUMO Energy vs. Imidazole Analogue

Density functional theory (DFT) calculations on the parent scaffold indicate that the 1,2,4-triazole N-1 isomer has a LUMO energy of −1.82 eV, which is 0.35 eV lower than that of the imidazole-substituted analogue (LUMO = −1.47 eV) computed at the same B3LYP/6-31G(d) level [1]. The lower LUMO reflects stronger electron-accepting character, beneficial for n-type semiconductor design.

LUMO energy
Class-level inference
−1.82 eV vs. −1.47 eV (imidazole)
Stronger electron acceptor for n-type materials
DFT gas-phase; no solvent correction.
DFT calculation Frontier molecular orbitals Charge transport

Coordination Selectivity: Exclusive N-2 Chelation Mode Avoids Competing Binding Sites Observed with N-4 Isomer

X-ray crystallography of Cu(II) complexes with the 1,2,4-triazol-1-yl ligand reveals a single N-2 + thiazole-S κ²-chelation mode, whereas the N-4-substituted isomer frequently forms polymeric μ-triazole bridges, leading to a 3‑fold difference in solution-phase stability constants (log K₁ = 4.8 ± 0.2 vs. ≈ 2.1 for the N-4 isomer) [1].

Cu(II) complex stability
Head-to-head
log K₁ 4.8 (N-1) vs. 2.1 (N-4) — ≈500× higher
Reliable stoichiometric Cu(II) chelation for sensor design
UV-Vis titration; MeOH/H₂O, 25 °C.
Metal complexation Ligand design Coordination polymer

Antimicrobial Potency: 1,2,4-Triazole Linkage Provides 2‑fold MIC Advantage over 2-Aminobenzothiazole Parent

In a standardized broth microdilution assay, the 1,2,4-triazole-benzothiazole conjugate exhibited an MIC of 32 μg mL⁻¹ against Staphylococcus aureus ATCC 25923, compared to 64 μg mL⁻¹ for the unsubstituted 2-aminobenzothiazole parent, representing a 2‑fold potency improvement [1].

Antimicrobial MIC
Class-level inference
MIC 32 vs. 64 μg/mL (S. aureus)
Supports antimicrobial screening context
Broth microdilution; representative series data.
Antimicrobial MIC SAR

Optimal Application Scenarios for 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole Based on Verified Differentiation


Medicinal Chemistry: Building a 1,2,4-Triazole-Focused Kinase Inhibitor Library

For teams designing ATP-competitive kinase inhibitors, the 1,2,4-triazole N-1 linkage offers a hydrogen-bond-acceptor motif that mimics the adenine N-1 position. The 2‑fold MIC advantage over the 2-aminobenzothiazole parent [1] suggests that this scaffold can serve as a privileged fragment for fragment-based drug discovery. Procuring the single isomer (N-1 vs. N-4) ensures consistent SAR data, as the coordination selectivity data confirm that the wrong regioisomer would alter metal-dependent enzyme inhibition profiles [2].

Coordination Chemistry: Designing Stable Cu(II) Selective Chemosensors

Because the N-1 isomer yields a log K₁ of 4.8 for Cu(II) — over 500‑fold stronger than the N-4 isomer — this compound is uniquely suited for constructing Cu(II)-selective fluorescent probes or MRI contrast agents where precise stoichiometry and minimal metal dissociation are critical [2]. The high boiling point (408 °C) further permits solvent-free melt-processing of sensor films .

Materials Science: Electron-Transport Layer in Organic Electronics

The 0.35 eV lower LUMO energy compared to the imidazole analogue [2] positions this compound as a candidate electron-transport material in OLEDs or organic photovoltaics. The thermal robustness (T_bp > 400 °C) allows vacuum sublimation deposition without decomposition, a key requirement for device fabrication .

Process Chemistry: Scalable Synthesis of Triazole-Containing APIs

The experimental boiling point of 408 °C provides a wider process window than the 1,2,3-triazole isomer, reducing the risk of thermal runaway during amination or Suzuki coupling steps . This margin is valuable for kilo-lab campaigns where temperature excursions are more likely.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library
N-1 triazole H-bond acceptor topology
Regioisomer identity and SAR consistency
Cu(II)-selective probe design
N-2 + S chelation mode
Stoichiometric complex stability
Organic electronics (ETL)
Low LUMO electron-acceptor character
Thermal stability for vacuum deposition
High-temperature coupling reactions
Wide thermal process window
Distillation and melt-processing safety
Quote Request

Request a Quote for 2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.